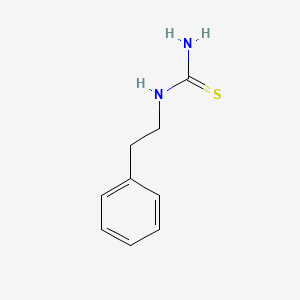

2-Phenylethylthiourea

Beschreibung

2-Phenylethylthiourea (IUPAC name: this compound) is an organosulfur compound with the molecular formula C₉H₁₂N₂S and a molecular weight of 180.27 g/mol . Its structure comprises a phenethyl group (a phenyl ring connected via a two-carbon chain) attached to a thiourea moiety (–NH–CS–NH₂). The compound is identified by CAS number 6815-00-5 and is utilized in medicinal chemistry and organic synthesis, notably as a precursor for anti-inflammatory agents like Fanetizole .

Eigenschaften

IUPAC Name |

2-phenylethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c10-9(12)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVGPHQYOCKLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6815-00-5 | |

| Record name | (2-phenylethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Phenylethylthiourea can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with thiourea under acidic conditions. The reaction typically proceeds as follows:

Reaction of Phenylethylamine with Thiourea:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylethylthiourea undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thiourea group into a sulfonyl group.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives

Reduction: Corresponding amines

Substitution: Various substituted thiourea derivatives

Wissenschaftliche Forschungsanwendungen

2-Phenylethylthiourea, a compound with the molecular formula CHNS, has garnered attention in various scientific research applications due to its unique chemical properties and biological activities. This article delves into its applications, particularly in pharmacology, biochemistry, and environmental science, supported by data tables and case studies.

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects, particularly in the following areas:

- Antithyroid Activity : Research indicates that thiourea derivatives can inhibit thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. This inhibition leads to reduced levels of thyroid hormones, making compounds like this compound candidates for treating hyperthyroidism. A study demonstrated that this compound effectively decreased thyroid hormone levels in animal models, suggesting its potential therapeutic role in managing thyroid disorders .

- Antioxidant Properties : The compound has shown promise as an antioxidant. In vitro studies revealed that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is significant for developing therapies aimed at mitigating oxidative stress-related diseases .

Biochemical Applications

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and interactions:

- Enzyme Inhibition Studies : Due to its ability to form complexes with metal ions, this compound is used to investigate enzyme inhibition mechanisms. For example, it has been employed in studies examining the inhibition of metalloproteinases, which are involved in various physiological processes including tissue remodeling and wound healing .

Environmental Science

The environmental applications of this compound are also noteworthy:

- Soil Remediation : Research has explored the use of thiourea compounds in soil remediation processes, particularly in the removal of heavy metals from contaminated sites. This compound can chelate heavy metals, facilitating their extraction from soils and reducing their bioavailability .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antithyroid Effects in Animal Models

A study conducted on rats demonstrated that administration of this compound resulted in a significant decrease in serum thyroid hormone levels compared to control groups. The findings suggest that the compound effectively inhibits thyroid hormone synthesis, supporting its potential use in treating hyperthyroidism .

Case Study 2: Antioxidant Activity Assessment

In vitro experiments assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that the compound exhibited a dose-dependent reduction in DPPH radicals, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 3: Soil Remediation Techniques

Field trials involving contaminated agricultural lands showed that applying this compound significantly reduced heavy metal concentrations (e.g., lead and cadmium) in soil samples over a six-month period. This study illustrates the compound's efficacy as a soil amendment for environmental cleanup efforts .

Wirkmechanismus

The mechanism of action of 2-Phenylethylthiourea involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Thiourea derivatives vary in substituent groups, which critically influence their electronic properties, reactivity, and biological interactions:

- N-Phenylthiourea (PTC) : Direct attachment of a phenyl ring to the thiourea nitrogen (CAS: 103-85-5; C₇H₈N₂S). The absence of an ethyl spacer reduces flexibility and alters electronic interactions .

- [(1-Phenylethylidene)amino]thiourea: Incorporates a phenyl-ethylidene group, creating a conjugated system that may enhance stability and binding affinity in drug design .

- N-Benzoylthiourea : Substitution with a benzoyl group increases electron-withdrawing effects, influencing hydrogen-bonding capacity and metal coordination .

Structural Comparison Table

| Compound | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 2-Phenylethylthiourea | Phenethyl (–CH₂CH₂C₆H₅) | C₉H₁₂N₂S | 180.27 | Flexible ethyl spacer |

| N-Phenylthiourea | Phenyl (–C₆H₅) | C₇H₈N₂S | 152.22 | Rigid phenyl direct attachment |

| [(1-Phenylethylidene)amino]thiourea | Phenyl-ethylidene | C₉H₉N₃S | 191.25 | Conjugated imine-thiourea system |

| 1-(2-Furoyl)-3,3-dimethylthiourea | 2-Furoyl | C₈H₁₀N₂O₂S | 198.24 | Heteroaromatic substitution |

Activity Comparison Table

Biologische Aktivität

2-Phenylethylthiourea (PET) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of PET, including its mechanisms of action, efficacy against different pathogens, and cytotoxic effects on cancer cells.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group attached to an ethyl thiourea moiety. This structure allows it to interact with biological targets effectively, leading to various pharmacological effects.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of PET and its derivatives:

- In Vitro Antimicrobial Efficacy : PET derivatives have shown significant activity against a range of bacterial strains. For instance, complexes derived from PET exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanisms of Action : The antimicrobial action is attributed to the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| PET | 2 | MRSA |

| Cu5 | 4 | Staphylococcus epidermidis |

| Cu4 | 8 | Mycobacterium tuberculosis |

Antitubercular Activity

PET derivatives have also been evaluated for their antitubercular properties:

- Efficacy Against Mycobacterium : Certain derivatives demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis, outperforming standard treatments like isoniazid . The compounds showed a fourfold increase in inhibitory activity against resistant strains compared to conventional drugs.

Cytotoxic Activity

The cytotoxic effects of PET derivatives have been extensively studied in various cancer cell lines:

- Cell Lines Tested : Studies have included human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines.

- IC50 Values : The most active derivatives exhibited IC50 values ranging from 1.5 to 10 µM, indicating strong growth inhibition compared to reference drugs such as cisplatin .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| SW480 | 1.5 | 10 |

| SW620 | 8.9 | 5 |

| PC3 | 3.0 | 7 |

Mechanisms of Cytotoxicity

The mechanisms underlying the cytotoxic effects of PET derivatives include:

- Induction of Apoptosis : Compounds such as PET have been shown to induce late apoptosis in cancer cells, significantly reducing cell viability by up to 99% in certain cases .

- Inhibition of Cytokines : These compounds also inhibit interleukin-6 (IL-6) secretion, which is often elevated in cancerous conditions, thereby contributing to their anticancer properties .

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study highlighted the dual inhibitory effect of PET derivatives on bacterial topoisomerases, which was linked to their potent antimicrobial activity against MRSA strains .

- Cytotoxicity Assessment : Research demonstrated that specific PET derivatives not only inhibited tumor growth but also showed selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.